molecular formula C9H6BrNZn B14886904 Quinolin-5-ylZinc bromide

Quinolin-5-ylZinc bromide

Cat. No.: B14886904
M. Wt: 273.4 g/mol
InChI Key: WASAEUFSELYWML-UHFFFAOYSA-M
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Description

Quinolin-5-ylZinc bromide is an organozinc compound that features a quinoline ring bonded to a zinc bromide moiety. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The quinoline ring is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring, which is known for its broad spectrum of bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-5-ylZinc bromide typically involves the reaction of quinoline with a zinc reagent. One common method is the reaction of quinoline with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include refluxing the mixture for several hours to ensure complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Quinolin-5-ylZinc bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Quinolin-5-ylZinc bromide has a wide range of scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of quinoline-based pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: this compound is investigated for its role in the development of new materials with unique electronic and optical properties.

    Catalysis: The compound is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity

Mechanism of Action

The mechanism of action of Quinolin-5-ylZinc bromide involves its ability to participate in various chemical reactions due to the presence of the reactive zinc bromide moiety and the bioactive quinoline ring. The zinc bromide moiety can coordinate with other molecules, facilitating nucleophilic substitution and coupling reactions. The quinoline ring can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Quinolin-5-ylZinc bromide include other organozinc compounds with different aromatic rings, such as:

Uniqueness

This compound is unique due to the presence of the quinoline ring, which imparts specific bioactive properties and reactivity patterns not found in other organozinc compounds. The combination of the quinoline ring and the zinc bromide moiety makes it a versatile reagent in organic synthesis and a promising candidate in medicinal chemistry .

Properties

Molecular Formula

C9H6BrNZn

Molecular Weight

273.4 g/mol

IUPAC Name

bromozinc(1+);5H-quinolin-5-ide

InChI

InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-3,5-7H;1H;/q-1;;+2/p-1

InChI Key

WASAEUFSELYWML-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=C2C=CC=NC2=C1.[Zn+]Br

Origin of Product

United States

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